2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13373442
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFNO |
|---|---|
| Molecular Weight | 243.70 g/mol |
| IUPAC Name | 2-chloro-N-[(2-fluorophenyl)methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | CEYXEPHVRDBORM-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=CC=C1F)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1F)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide (C₁₂H₁₄ClFNO) features a chloroacetamide backbone where the nitrogen atom is disubstituted with a 2-fluoro-benzyl group and an isopropyl chain. Key structural attributes include:
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Chloroacetamide core: The α-carbon adjacent to the carbonyl group bears a chlorine atom, enhancing electrophilicity and potential reactivity in substitution reactions .
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N-(2-fluoro-benzyl) group: A benzyl substituent with a fluorine atom at the ortho position, contributing to aromatic electron-withdrawing effects and metabolic stability .
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N-isopropyl chain: A branched alkyl group that may influence solubility and steric interactions in biological systems .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClFNO |
| Molecular Weight | 242.70 g/mol |
| LogP (Predicted) | 3.2–3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in similar disubstituted acetamides .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis protocols for 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide are documented, convergent strategies can be inferred from related compounds:
Amide Coupling Approach
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Chloroacetyl chloride activation: React chloroacetyl chloride with N-(2-fluoro-benzyl)-isopropylamine under Schotten-Baumann conditions .
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In situ neutralization: Use aqueous sodium bicarbonate to scavenge HCl byproducts .
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Purification: Isolate the product via recrystallization or column chromatography .
This method mirrors the synthesis of (2-chloro-6-fluoro-benzyl)-isopropyl-amine (CAS 62924-66-7), where benzylamine derivatives are acylated with activated carbonyl reagents .
Reductive Amination Alternative
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Condensation: Treat 2-fluoro-benzaldehyde with isopropylamine to form an imine intermediate.
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Reduction: Catalytic hydrogenation yields N-(2-fluoro-benzyl)-isopropylamine.
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Acylation: Introduce the chloroacetamide group using chloroacetic anhydride .
Structural Analogues and Activity Trends
Comparative analysis of acetamide derivatives reveals structure-activity relationships:
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Anticonvulsant activity: 2-Acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide demonstrated ED₅₀ values of 38.2 mg/kg in maximal electroshock tests, attributed to hydrogen bonding with neuronal voltage-gated sodium channels .
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Antiviral potential: Thiourea-linked acetamides exhibited EC₅₀ values <1 μM against herpes simplex virus, suggesting halogenated acetamides may target viral entry or replication .
These findings imply that the chloro and fluoro substituents in 2-Chloro-N-(2-fluoro-benzyl)-N-isopropyl-acetamide could enhance target engagement through hydrophobic and electrostatic interactions.
Physicochemical and Spectroscopic Characterization
Table 2: Key Spectroscopic Signatures
| Technique | Expected Signals |
|---|---|
| ¹H NMR (CDCl₃) | - 1.2 ppm (d, 6H, isopropyl CH₃) |
| - 3.4 ppm (m, 1H, isopropyl CH) | |
| - 4.6 ppm (s, 2H, benzyl CH₂) | |
| - 7.2–7.4 ppm (m, 4H, aromatic H) | |
| ¹³C NMR | - 172.5 ppm (C=O) |
| - 45.8 ppm (CH₂Cl) | |
| - 160.1 ppm (d, J=245 Hz, C-F) | |
| IR (cm⁻¹) | - 1650 (amide I) |
| - 1540 (amide II) | |
| - 750 (C-Cl stretch) |
These predictions align with spectral data for N-(2-chlorophenyl)benzamide derivatives, where amide carbonyls resonate near 170 ppm in ¹³C NMR .
Hypothetical Biological Applications
Neurological Disorders
The compound’s structural similarity to anticonvulsant acetamides suggests potential modulation of:
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GABA_A receptor chloride channels
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Voltage-gated sodium channels (Nav1.2–1.6 subtypes)
Molecular docking simulations of analogous compounds show binding energies ≤−7.8 kcal/mol at the benzodiazepine allosteric site .
Antiviral Activity
Chloroacetamide derivatives demonstrate inhibition of herpesviruses by targeting:
The 2-fluoro substitution may enhance blood-brain barrier penetration relative to unfluorinated analogues .
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